![molecular formula C12H12N2O4 B1443259 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid CAS No. 1283108-36-0](/img/structure/B1443259.png)
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Descripción general
Descripción
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is a heterocyclic compound that features both furan and pyridazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid typically involves the formation of the furan and pyridazinone rings followed by their coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone moiety can produce dihydropyridazinones.
Aplicaciones Científicas De Investigación
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets. The furan and pyridazinone rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid: Similar structure but with a shorter carbon chain.
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]pentanoic acid: Similar structure but with a longer carbon chain.
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]hexanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness
4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is unique due to its specific combination of furan and pyridazinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVSXHCYJWGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


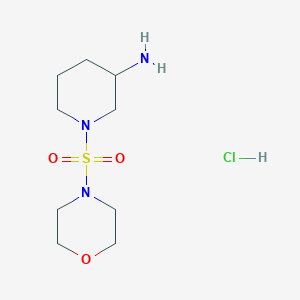
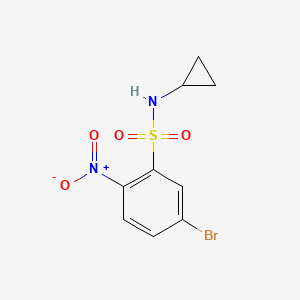
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)
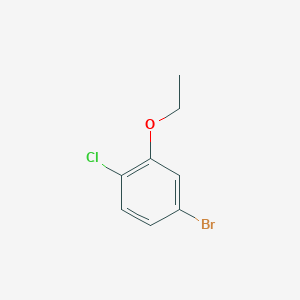

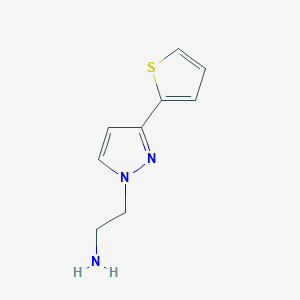
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)
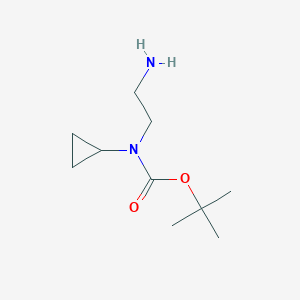
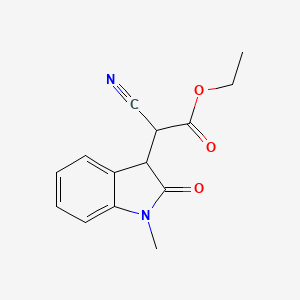
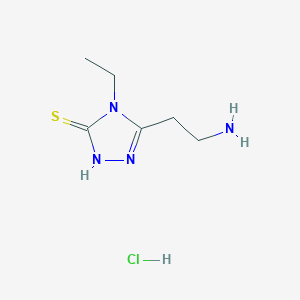
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)
